trans-2-Bromocyclopentanol

説明

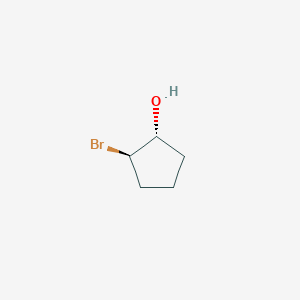

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,2R)-2-bromocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVWZYQFAVLQKE-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Trans 2 Bromocyclopentanol Formation

Electrophilic Addition Reactions of Cyclopentene (B43876)

The synthesis of trans-2-Bromocyclopentanol is primarily achieved through the electrophilic addition of bromine and a hydroxyl group to the double bond of cyclopentene. brainly.com This class of reactions is fundamental in organic chemistry for the functionalization of alkenes.

Bromohydrin Formation via Bromine and Aqueous Media

When cyclopentene is treated with bromine (Br₂) in an aqueous environment, a bromohydrin is formed. brainly.comcutm.ac.in This reaction is a cornerstone for the synthesis of this compound.

The reaction initiates with the electrophilic attack of the π electrons from the cyclopentene double bond on a bromine molecule. pearson.comntu.edu.sg This interaction leads to the formation of a cyclic bromonium ion intermediate, a three-membered ring containing a positively charged bromine atom bonded to both carbons of the former double bond. pearson.comntu.edu.sgaskfilo.comopenstax.org This bridged ion is more stable than a classical carbocation because all atoms have a filled octet of electrons. ntu.edu.sg The formation of the bromonium ion occurs in a single step with the simultaneous loss of a bromide ion (Br⁻). openstax.org

Following the formation of the electrophilic and strained bromonium ion, a water molecule, acting as a nucleophile, attacks one of the carbon atoms in the three-membered ring. brainly.comcutm.ac.inpearson.com Due to the high concentration of water as the solvent, it outcompetes the bromide ion in the nucleophilic attack. libretexts.org This attack leads to the opening of the bromonium ring. pearson.com Subsequently, a proton transfer occurs where another water molecule deprotonates the oxonium ion intermediate, yielding the neutral this compound product. youtube.comorgosolver.com

Stereochemical Outcome: Anti-Addition Pathway

A defining characteristic of this reaction is its stereochemistry, which proceeds via an anti-addition pathway. openstax.orgucalgary.ca The formation of the cyclic bromonium ion effectively shields one face of the cyclopentene ring. openstax.org Consequently, the nucleophilic attack by the water molecule can only occur from the opposite face, a process known as backside attack. pearson.comntu.edu.sglumenlearning.com This steric hindrance ensures that the bromine atom and the hydroxyl group are added to opposite sides of the cyclopentane (B165970) ring, resulting exclusively in the trans product. cutm.ac.inpearson.comopenstax.org The reaction of cyclopentene with bromine and water is stereospecific, yielding a racemic mixture of the two enantiomers of this compound. pearson.com

Regioselectivity Considerations in Halohydrin Formation

For symmetrical alkenes like cyclopentene, the question of which carbon the nucleophile attacks is moot as both are identical. However, in the case of unsymmetrical alkenes, the reaction is regioselective. cutm.ac.inyoutube.com The nucleophilic water molecule preferentially attacks the more substituted carbon of the bromonium ion. orgosolver.comjuliethahn.comlibretexts.org This preference is attributed to the more substituted carbon having a greater partial positive charge, thus better stabilizing the transition state of the ring-opening. juliethahn.comjove.com

Application of N-Bromosuccinimide (NBS) in Halohydrin Synthesis

N-Bromosuccinimide (NBS) serves as a convenient and safer alternative to molecular bromine for the synthesis of bromohydrins. vaia.comwikipedia.orgmasterorganicchemistry.com In aqueous solvents like DMSO, THF, or tert-butanol, NBS provides a slow and steady concentration of bromine. vaia.comwikipedia.org The reaction proceeds through the same cyclic bromonium ion intermediate, followed by nucleophilic attack by water, leading to the formation of the bromohydrin with strong Markovnikov and anti-addition selectivity. wikipedia.org The use of NBS is advantageous as it minimizes side reactions, such as the formation of dibromo compounds, that can occur when using Br₂ directly. wikipedia.orgmasterorganicchemistry.com

Transformations and Derivatizations Involving this compound

This compound is a versatile synthetic intermediate, owing to the presence of two distinct and reactive functional groups: a hydroxyl group and a bromine atom in a trans configuration on a cyclopentane ring. This arrangement allows for a variety of transformations and derivatizations, leading to a range of cyclopentane-based structures.

Conversion to Vicinal Dibromocyclopentane Derivatives

The conversion of this compound to a vicinal dibromocyclopentane derivative is a key transformation that involves the substitution of the hydroxyl group with a bromine atom. This reaction is typically achieved by treating this compound with concentrated aqueous hydrobromic acid (HBr). pearson.comvaia.com

The reaction proceeds with apparent retention of the trans configuration. However, if an optically active enantiomer of this compound is used as the starting material, the resulting trans-1,2-dibromocyclopentane (B238971) is obtained as a racemic mixture, meaning it is optically inactive. pearson.comvaia.com This stereochemical outcome is explained by a mechanism involving neighboring group participation by the adjacent bromine atom.

The proposed mechanism involves the initial protonation of the hydroxyl group by HBr, forming a good leaving group (water). The neighboring bromine atom then attacks the adjacent carbon from the anti-periplanar position, displacing the water molecule and forming a bridged, cyclic bromonium ion intermediate. vaia.com The bromide ion from the HBr can then attack either of the two carbons of the bromonium ion. Since the attack occurs from the side opposite to the bridging bromine, it results in the formation of the trans-1,2-dibromocyclopentane. The two possible sites of attack on the symmetrical bromonium ion lead to the formation of both enantiomers in equal amounts, thus resulting in a racemic mixture. pearson.comvaia.com

Table 1: Reaction of this compound with HBr

| Reactant | Reagent | Product | Stereochemistry |

| This compound | Concentrated aqueous HBr | trans-1,2-Dibromocyclopentane | Racemic mixture |

Pathways to Nitrogen-Containing Cyclopentane Derivatives (e.g., Aminoalcohols)

This compound serves as a valuable precursor for the synthesis of nitrogen-containing cyclopentane derivatives, most notably vicinal aminoalcohols such as trans-2-aminocyclopentanol. biosynth.comnih.gov The synthetic strategy typically proceeds through an epoxide intermediate.

The first step involves the intramolecular cyclization of this compound to form cyclopentene oxide. brainly.com This reaction is an intramolecular Williamson ether synthesis, which is facilitated by a base, such as sodium hydroxide (B78521) (NaOH). The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the bromine atom and displacing the bromide ion to form the epoxide ring. brainly.com

Once formed, the cyclopentene oxide can be subjected to ring-opening by a nitrogen-containing nucleophile. Reaction with ammonia, for example, will open the epoxide to yield trans-2-aminocyclopentanol. The nucleophilic attack occurs at one of the epoxide carbons, and subsequent protonation of the resulting alkoxide yields the aminoalcohol. This method provides a reliable pathway to 1,2-aminoalcohols with a defined trans stereochemistry. More complex amines can also be used as nucleophiles to generate a variety of N-substituted trans-2-aminocyclopentane derivatives. lookchem.com

Table 2: Synthesis of trans-2-Aminocyclopentanol from this compound

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 1 | This compound | NaOH | Cyclopentene oxide | Intramolecular Williamson ether synthesis |

| 2 | Cyclopentene oxide | NH₃ | trans-2-Aminocyclopentanol | Epoxide ring-opening |

Strategies for Further Functional Group Interconversions

Beyond the transformations to dibromides and aminoalcohols, the bifunctional nature of this compound allows for a range of other functional group interconversions.

One common reaction is the oxidation of the secondary alcohol to a ketone. The oxidation of this compound yields 2-bromocyclopentanone. google.comgoogle.comchemicalbook.com This transformation can be accomplished using various oxidizing agents common in organic synthesis. The resulting α-haloketone is a valuable synthetic intermediate, useful for the construction of more complex molecular architectures through reactions at both the carbonyl group and the carbon-bromine bond.

Another potential transformation is an elimination reaction to form an alkene. While the formation of cyclopentene oxide is an intramolecular substitution, under different conditions, an E2 elimination could be favored to produce cyclopenten-1-ol or other unsaturated products. The regioselectivity of such an elimination would be dependent on the base used and the reaction conditions.

Furthermore, the bromine atom can be displaced by other nucleophiles in SN2 reactions, although this can be competitive with elimination and reactions involving the hydroxyl group. guidechem.com Protecting the hydroxyl group prior to substitution would allow for a broader range of nucleophiles to be employed, expanding the synthetic utility of this compound. For instance, after protection of the alcohol, reaction with a nucleophile could introduce a variety of functionalities at the C-2 position.

Table 3: Examples of Functional Group Interconversions of this compound

| Reaction Type | Reagents | Product |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | 2-Bromocyclopentanone |

| Intramolecular Substitution | Base (e.g., NaOH) | Cyclopentene oxide |

| Elimination | Strong, non-nucleophilic base | Cyclopentenol derivatives |

Stereochemical and Conformational Analysis of Trans 2 Bromocyclopentanol

Fundamental Stereoisomeric Relationships

The stereochemistry of trans-2-bromocyclopentanol is defined by the spatial arrangement of the bromine and hydroxyl substituents on the cyclopentane (B165970) ring.

Diastereomeric and Enantiomeric Purity Considerations

This compound exists as a pair of enantiomers due to the presence of two chiral centers. 182.160.97cutm.ac.iniranchembook.ir The trans configuration indicates that the bromine and hydroxyl groups are on opposite sides of the ring. 182.160.97 This diastereomer is distinct from the cis-isomer, where both substituents are on the same side. iranchembook.ir The synthesis of this compound, for instance, through the reaction of cyclopentene (B43876) with bromine in the presence of water, results in the formation of a racemic mixture of the two trans enantiomers. 182.160.97cutm.ac.invdoc.pub This occurs via a bridged bromonium ion intermediate, which is then attacked by a water molecule from the side opposite to the carbon-bromine bond, leading to the trans product. 182.160.97cutm.ac.in

The enantiomeric purity, often expressed as enantiomeric excess, is a critical factor in stereoselective reactions. 182.160.97 Achieving high enantiomeric purity typically requires the use of chiral catalysts or resolving agents that can differentiate between the two enantiomers. cutm.ac.in For instance, chirally catalyzed hydrogenation reactions can produce a significant excess of one enantiomer. cutm.ac.in The separation of a racemic mixture can be achieved by converting the enantiomers into diastereomeric derivatives, which can then be separated based on their different physical properties. 182.160.97

When an optically active sample of this compound reacts with concentrated aqueous HBr, it yields an optically inactive, or racemic, mixture of trans-1,2-dibromocyclopentane (B238971). pearson.compearson.com This racemization occurs because the reaction proceeds through a planar carbocation intermediate, allowing the bromide ion to attack from either face of the ring with equal probability. pearson.com

Absolute Configuration Assignment (e.g., (1R,2R)-2-Bromocyclopentan-1-ol)

The absolute configuration of the stereocenters in this compound is designated using the Cahn-Ingold-Prelog (CIP) priority rules. 182.160.97 This system assigns priorities to the substituents on each chiral carbon, allowing for the assignment of (R) or (S) configuration. For this compound, the two enantiomers are (1R,2R)-2-bromocyclopentan-1-ol and (1S,2S)-2-bromocyclopentan-1-ol. The "trans" designation in the name specifies the relative stereochemistry of the bromine and hydroxyl groups. chemistwizards.com

Conformational Preferences of the Cyclopentane Ring

The five-membered ring of cyclopentane is not planar and adopts puckered conformations to relieve torsional strain. archive.org The two most common conformations are the envelope and the half-chair (or twist) forms. archive.orgresearchgate.net

Analysis of Envelope Conformations

In the envelope conformation, four of the carbon atoms are in a plane, and the fifth is out of the plane, resembling an open envelope. researchgate.net For substituted cyclopentanes like this compound, the substituents can occupy either equatorial-like or axial-like positions. researchgate.net Theoretical calculations, including molecular mechanics (MM) and ab initio methods, have been used to determine the optimized geometries of cyclopentanol (B49286) derivatives, often favoring envelope conformations where the hydroxyl group is either equatorial or axial at the flap of the envelope. researchgate.net

Equilibrium Between Diaxial and Diequatorial Conformers

For trans-1,2-disubstituted cyclopentanes, an equilibrium exists between two primary conformations: one where both substituents are in pseudo-axial positions (diaxial) and another where they are in pseudo-equatorial positions (diequatorial). researchgate.netacs.orgnih.govresearchgate.net The conformational equilibria of trans-2-halocyclopentanols, including this compound, can be represented by this diaxial and diequatorial relationship. researchgate.netacs.orgnih.govresearchgate.net Experimental and theoretical studies, utilizing techniques like ³J(HH) coupling constants and Natural Bond Orbital (NBO) analysis, have been employed to analyze these conformational preferences. researchgate.netacs.orgnih.govresearchgate.net

Influence of Substituents on Conformational Equilibrium

The nature of the substituents significantly influences the position of the conformational equilibrium. In the case of trans-2-halocyclopentanols, the balance between the diaxial and diequatorial conformers is affected by factors such as steric interactions and electronic effects. researchgate.netacs.org For this compound, studies have shown that the diequatorial conformer is present in the equilibrium at approximately 60%. researchgate.netacs.orgnih.gov This preference for the diequatorial conformer is also observed for trans-2-chlorocyclopentanol (B11927236) (60%) and to a slightly lesser extent for trans-2-fluorocyclopentanol (55%). researchgate.netacs.org

In the gas phase, theoretical calculations suggest that the diaxial conformer may be more stable due to electrostatic repulsion between the halogen and oxygen atoms in the diequatorial form. acs.org However, in solution, this repulsive interaction is diminished by the solvent, leading to a stabilization of the diequatorial conformers. acs.org Orbital interactions, as analyzed by NBO, also play a crucial role in stabilizing the diequatorial conformers. acs.org

Intramolecular Interactions and Stereoelectronic Effects

The conformational equilibrium of this compound is primarily dictated by the interplay of hydrogen bonding, hyperconjugative effects, and steric or electrostatic forces. These interactions determine the relative stability of the conformers where the substituents are in pseudo-diaxial (ax/ax) or pseudo-diequatorial (eq/eq) arrangements. researchgate.netacs.org Analysis based on experimental ³JHH coupling constants indicates that the diequatorial conformer is the more populated species in the equilibrium, accounting for approximately 60% of the conformational mixture. acs.orgresearchgate.net

In many trans-2-halohydrins, particularly in six-membered rings, intramolecular hydrogen bonding between the hydroxyl group and the halogen atom (OH···X) is a significant stabilizing factor for the diequatorial conformer. rsc.org However, in the case of this compound, an intramolecular O-H···Br hydrogen bond has not been proposed as a determining factor for its conformational preference. scielo.org.mx The specific geometry of the five-membered ring appears less favorable for establishing this type of stabilizing interaction compared to its cyclohexane (B81311) analog. scielo.org.mx

Hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital, play a crucial role in the conformational stability of this compound. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis is employed to quantify these stereoelectronic effects. The preference for the diequatorial conformer, which is observed experimentally, is supported by the analysis of these orbital interactions. acs.orgresearchgate.net

Key hyperconjugative interactions that stabilize the diequatorial conformer include:

LP(Br) → σ(C1-C2):* Delocalization from a lone pair of the bromine atom into the antibonding orbital of the adjacent carbon-carbon bond.

σ(C-H) → σ(C-X):* Interactions involving the C-H bonds of the ring and the antibonding orbital of the carbon-bromine bond.

Table 1: Summary of Key Hyperconjugative Interactions in this compound

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilizing Effect |

| Lone Pair Delocalization | LP(Br) | σ(C1-C2) | Contributes to the stability of the diequatorial conformer. |

| Sigma Bond Delocalization | σ(C-H) | σ(C-Br) | Influences the overall conformational equilibrium. |

Beyond hyperconjugation, classical steric and electrostatic forces are also at play. In a typical cyclohexane system, a diequatorial arrangement of two bulky substituents is often destabilized by gauche repulsion. However, in this compound, the electronic stabilization from hyperconjugative effects in the diequatorial conformer appears to overcome any potential steric or electrostatic repulsion between the adjacent bromine and hydroxyl groups. researchgate.net The conformational equilibrium, therefore, represents a fine balance where stabilizing stereoelectronic effects dominate over destabilizing steric interactions, leading to the observed preference for the diequatorial form. acs.orgresearchgate.net

Advanced Computational and Theoretical Studies

To provide a deeper understanding of the conformational preferences and the underlying energetic landscape, this compound has been the subject of advanced computational and theoretical analyses. These studies complement experimental data by providing detailed insights into geometries, energies, and the nature of intramolecular interactions. researchgate.netresearchgate.net

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for determining the optimized geometries and relative energies of different conformers. researchgate.net For the related compound 2-bromocyclopentanone, calculations at the B3LYP level of theory have been used to determine the energy difference between its pseudo-equatorial and pseudo-axial conformers, finding a difference of 0.85 kcal/mol in the isolated molecule. nih.govresearchgate.net

For trans-2-halocyclopentanols, including the bromo derivative, theoretical calculations have been essential in supporting the existence of a conformational equilibrium between the diaxial and diequatorial forms. acs.orgresearchgate.net These computational models confirm that the diequatorial conformer is energetically favored, which aligns with the experimental data derived from NMR coupling constants. researchgate.netacs.org

Table 2: Theoretical and Experimental Conformational Population of this compound

| Conformer | Population (from ³JHH coupling constants) | Theoretical Stability |

| Diequatorial | 60% acs.orgresearchgate.net | More Stable researchgate.netacs.org |

| Diaxial | 40% | Less Stable researchgate.netacs.org |

Molecular Mechanics (MM) offers a computationally less intensive method for predicting the conformations of molecules. researchgate.netopenstax.org MM calculations have been applied to study the conformations of cyclopentanol and its derivatives. researchgate.net For instance, in studies of cyclopentanol, MM calculations identified two optimized envelope conformations with the hydroxyl group in either an equatorial or axial position. researchgate.net

However, it is noted that for systems where subtle stereoelectronic effects are dominant, MM methods may not always provide results that are as accurate as higher-level ab initio or DFT calculations. researchgate.net While MM can predict plausible geometries, the energetic ordering can sometimes differ from that predicted by quantum mechanical methods that explicitly account for orbital interactions. For this compound, where hyperconjugation is a key stabilizing factor, methods like DFT combined with NBO analysis are generally required for a complete and accurate description of the conformational equilibrium. researchgate.netacs.org

Density Functional Theory (DFT) Approaches to Conformational Energies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the geometries and relative stabilities of molecular conformers. For this compound, the conformational equilibrium is primarily described as an interplay between a diequatorial and a diaxial conformer. Theoretical calculations, including DFT methods, have been instrumental in supporting this model. rsc.orgresearchgate.netresearchgate.netumich.edu

DFT calculations predict that in the vapor phase, the diaxial conformer is the more stable form. researchgate.net This preference is attributed to a dominant electrostatic repulsive interaction between the electronegative bromine and oxygen atoms when they are in a diequatorial orientation. researchgate.net However, in solution, this repulsive interaction is attenuated by the solvent. researchgate.net Consequently, the diequatorial conformer becomes the more stable form in various solvents, a prediction that aligns with experimental observations. researchgate.net This solvent-dependent shift in conformational preference underscores the importance of considering environmental effects in theoretical models.

Table 1: Theoretical Conformational Stability of this compound

| Phase | Most Stable Conformer | Primary Reason |

|---|---|---|

| Vapor Phase | Diaxial | Electrostatic repulsion between Br and O atoms is maximized in the diequatorial form. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides detailed insight into the electronic interactions within a molecule by translating the complex wavefunction into a simple Lewis-like structure of bonds and lone pairs. osti.gov This analysis is particularly useful for identifying hyperconjugative interactions that contribute to conformational stability. rsc.orgresearchgate.net

For this compound, NBO analysis reveals that the increased stability of the diequatorial conformer in solution is due to several key orbital interactions. researchgate.net The most significant of these are stabilizing delocalizations involving the C-C, C-O, C-Br, and C-H bonds. researchgate.net These hyperconjugative effects supersede the inherent electrostatic repulsion in a solvated environment. researchgate.net

Notably, NBO analysis was used to investigate the possibility of an intramolecular hydrogen bond between the hydroxyl group and the bromine atom (LP(Br) → σ*OH), which could potentially stabilize a specific conformer. The analysis did not find evidence of this interaction, indicating that a strong intramolecular hydrogen bond is not a significant factor in the conformational equilibrium of this compound. researchgate.net

Table 2: Key Stabilizing Orbital Interactions in diequatorial this compound via NBO Analysis

| Donor NBO | Acceptor NBO | Type of Interaction | Contribution |

|---|---|---|---|

| C-C | σ*C-O | Hyperconjugation | Stabilization of the diequatorial conformer researchgate.net |

| C-C | σ*C-Br | Hyperconjugation | Stabilization of the diequatorial conformer researchgate.net |

| C-H | σ*C-C | Hyperconjugation | General structural stabilization |

| LP(Br) | σ*O-H | Hydrogen Bond | Not observed as a significant stabilizing interaction researchgate.net |

(Note: This table represents the types of interactions identified as important in the analysis of trans-2-halocyclopentanols)

Experimental Spectroscopic Techniques for Conformational Elucidation

While theoretical methods provide a robust framework for understanding conformational behavior, experimental techniques are essential for validating these models and quantifying the populations of conformers in real-world conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for studying the three-dimensional structure and dynamics of molecules in solution.

The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This principle allows for the determination of the relative populations of different conformers in equilibrium.

Table 3: Experimentally Determined Conformational Populations of trans-2-halocyclopentanols in Solution

| Compound | Diequatorial Population (%) | Diaxial Population (%) |

|---|---|---|

| trans-2-Fluorocyclopentanol | 55% rsc.orgresearchgate.netresearchgate.netumich.edu | 45% |

| trans-2-Chlorocyclopentanol | 60% rsc.orgresearchgate.netresearchgate.netumich.edu | 40% |

Lanthanide Induced Shift (LIS) spectroscopy is an NMR technique used to resolve complex spectra and obtain detailed geometric information. It involves the addition of a lanthanide complex, often called a shift reagent (e.g., Yb(fod)₃), which coordinates to a Lewis basic site in the molecule, such as the hydroxyl group. rsc.orgresearchgate.net This coordination induces large paramagnetic shifts in the resonances of nearby protons, with the magnitude of the shift being dependent on the distance and angle from the lanthanide ion.

By correlating the observed shifts with the calculated geometry, a detailed conformational map of the molecule can be generated. rsc.org Although a specific LIS study on this compound is not prominently documented, the technique has been successfully applied to determine the detailed conformations of the parent compound, cyclopentanol, as well as cis- and trans-cyclopentane-1,2-diol. rsc.orgresearchgate.netresearchgate.net In these studies, LIS analysis using Yb(fod)₃ allowed for the complete assignment of previously unresolved methylene (B1212753) proton signals and provided evidence for specific envelope and half-chair conformations in solution. rsc.org This demonstrates the power and applicability of the LIS method for the precise conformational elucidation of the cyclopentanol scaffold.

Infrared (IR) Spectroscopy for Hydrogen Bonding Characterization

Infrared (IR) spectroscopy is a primary technique for the characterization of hydrogen bonds. The formation of a hydrogen bond typically results in a broadening and a shift to a lower frequency (wavenumber) of the O-H stretching band in the IR spectrum.

In the context of this compound, IR spectroscopy can be used to probe for the presence of an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom. As discussed in the NBO analysis section (3.4.4), theoretical calculations suggest that such an interaction is not a significant stabilizing force for this molecule in solution. researchgate.net Experimental IR data, in conjunction with other spectroscopic and computational results, would be expected to show an O-H stretching frequency characteristic of a free or weakly interacting hydroxyl group rather than one involved in a strong, conformation-locking hydrogen bond. This is in contrast to some analogous six-membered ring systems, like trans-2-halocyclohexanols, where intramolecular hydrogen bonding can play a more definitive role in the conformational equilibrium.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| trans-2-Fluorocyclopentanol |

| trans-2-Chlorocyclopentanol |

| Cyclopentanol |

| cis-Cyclopentane-1,2-diol |

| trans-Cyclopentane-1,2-diol |

| trans-2-Halocyclohexanols |

Advanced Applications and Synthetic Utility of Trans 2 Bromocyclopentanol

Strategic Intermediate in Stereoselective Organic Synthesis

The value of trans-2-bromocyclopentanol as a strategic intermediate lies in the predictable reactivity conferred by the trans arrangement of its bromo and hydroxyl groups. pdx.edu This specific stereochemistry allows for high control over the outcome of subsequent reactions. A primary example of this is its conversion to an epoxide, a highly useful three-membered ring ether.

The synthesis of cyclopentene (B43876) oxide from this compound is a classic illustration of an intramolecular SN2 reaction. youtube.comyoutube.com The process begins with the deprotonation of the hydroxyl group by a strong base, forming a nucleophilic alkoxide. youtube.comyoutube.com This alkoxide is perfectly positioned to perform a backside attack on the adjacent carbon atom bearing the bromine atom, which acts as a leaving group. youtube.comyoutube.com Because the hydroxyl and bromo groups are on opposite faces of the cyclopentane (B165970) ring (a trans configuration), the geometry required for this intramolecular displacement is inherently favored, leading to an inversion of configuration at the carbon center and the efficient formation of the epoxide ring. youtube.com

This transformation is summarized in the table below:

| Reactant | Reagent | Product | Reaction Type | Stereochemical Outcome |

| This compound | Strong Base (e.g., NaOH, NaH) | Cyclopentene Oxide | Intramolecular SN2 Williamson Ether Synthesis | The trans relationship of the starting groups dictates the formation of the fused epoxide ring. |

The formation of the bromohydrin itself from cyclopentene proceeds stereoselectively via a cyclic bromonium ion intermediate, which is then opened by water in an anti-fashion, ensuring the trans stereochemistry of the resulting product. 182.160.97 This initial stereocontrol is crucial, as it sets the stage for subsequent stereospecific transformations.

Leveraging Stereochemical Control for Complex Molecule Construction

The defined stereochemistry of this compound is a powerful tool for constructing complex molecules where precise three-dimensional arrangement of atoms is critical. The predictable nature of its reactions allows chemists to install new functional groups with a specific, desired stereochemistry.

A clear example of this is the reaction of this compound with hydroiodic acid (HI), which results primarily in the formation of trans-1-bromo-2-iodocyclopentane. pdx.edu The reaction proceeds with a high degree of stereochemical control, yielding the trans product exclusively, with no cis isomer observed. pdx.edu This outcome is explained by a mechanism involving a cyclic bromonium ion intermediate. The incoming iodide ion then attacks this intermediate from the opposite face, leading to the observed trans product. This demonstrates how the stereochemistry of the starting material directly dictates the stereochemistry of the product, a fundamental principle in the synthesis of complex molecules like natural products.

The ability to perform such stereospecific transformations is vital when a synthetic target contains multiple stereocenters. Each step must proceed with a predictable outcome to avoid the formation of complex mixtures of stereoisomers, which are often difficult to separate. By using a well-defined starting material like this compound, chemists can build molecular complexity with confidence.

Precursor in the Synthesis of Biologically Relevant Scaffolds

The cyclopentane ring is a core structural motif found in a wide variety of biologically active natural products. researchgate.net Notably, it forms the central scaffold of prostaglandins (B1171923), a class of lipid compounds involved in physiological processes such as inflammation and blood pressure regulation. openstax.orgscribd.com this compound serves as a valuable precursor for the stereocontrolled synthesis of such important biological scaffolds.

The synthesis of prostaglandins and their metabolites requires precise control over the stereochemistry of multiple substituents on the five-membered ring. The functional groups of this compound (bromo and hydroxyl) provide reactive handles that can be elaborated into the more complex side chains characteristic of prostaglandins. For instance, the enantioselective total synthesis of a tricyclic prostaglandin (B15479496) D2 metabolite has been achieved, underscoring the importance of methods that can generate polyfunctionalized cyclopentanone (B42830) structures, which can be accessed from intermediates like this compound. researchgate.net

By leveraging the inherent stereochemistry of this compound, synthetic chemists can access chiral cyclopentane building blocks that are essential for constructing these and other biologically relevant molecules, such as antiviral or anticancer agents. The ability to use this compound to install specific functionalities around the cyclopentane ring in a predictable manner makes it a key starting point in medicinal chemistry and natural product synthesis.

Q & A

Basic Research Questions

Q. What is the stereochemical outcome of bromine water addition to cyclopentene, and how does this inform the synthesis of trans-2-Bromocyclopentanol?

- The reaction proceeds via anti addition of bromine across the double bond of cyclopentene, resulting in the trans configuration at the C2 position. This stereochemical outcome is critical for confirming the product’s identity and purity. NMR spectroscopy (e.g., H and C) is typically used to verify the stereochemistry, while GC or HPLC ensures purity (>95.0% as per reagent standards for brominated analogs).

Q. What experimental protocols are recommended for isolating trans-2-Bromocyclopentanol from reaction mixtures?

- Fractional distillation or column chromatography can separate the product from unreacted starting materials or diastereomeric by-products. Solvent selection (e.g., dichloromethane or ethyl acetate) should prioritize polarity matching, and purity should be cross-checked using melting point analysis and spectroscopic data.

Advanced Research Questions

Q. How can reaction conditions (e.g., temperature, solvent) be optimized to enhance the yield and selectivity of trans-2-Bromocyclopentanol?

- Kinetic control (low temperatures) favors the trans product due to reduced thermal equilibration, while polar aprotic solvents (e.g., THF) stabilize the transition state during bromine addition. Comparative studies using high-purity reagents (e.g., >98.0% bromine sources) minimize side reactions, as noted in catalog specifications for brominated compounds.

Q. What mechanistic insights explain competing pathways (e.g., ring-opening or epoxidation) during the synthesis of trans-2-Bromocyclopentanol?

- Competing pathways arise from electrophilic bromine interactions with the cyclopentene ring. Anti-Markovnikov addition dominates under controlled pH, but trace water or acidic conditions may promote ring-opening. Kinetic studies using stopped-flow techniques and DFT calculations can model these pathways.

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported reaction rates or by-product profiles for trans-2-Bromocyclopentanol synthesis?

- Replicate experiments under standardized conditions (e.g., inert atmosphere, reagent purity >95.0%) to isolate variables. Discrepancies in by-products (e.g., cis isomers) may stem from incomplete anti addition or residual moisture. Advanced techniques like X-ray crystallography or chiral HPLC can resolve structural ambiguities.

Q. What strategies validate the use of trans-2-Bromocyclopentanol as a chiral synthon in asymmetric catalysis?

- The bromine atom serves as a leaving group for nucleophilic substitution, while the hydroxyl group enables further functionalization (e.g., tosylation). Enantiomeric excess (ee) can be quantified via chiral shift reagents in F NMR or circular dichroism (CD). Substrate scope studies should compare reactivity with cis-isomers to assess stereoelectronic effects.

Methodological Frameworks

Q. How can researchers design a systematic investigation to explore trans-2-Bromocyclopentanol’s reactivity in cross-coupling reactions?

- Develop sub-questions:

- What palladium catalysts optimize Suzuki-Miyaura coupling with aryl boronic acids?

- How does steric hindrance from the cyclopentane ring affect reaction kinetics?

Q. What statistical approaches are suitable for analyzing quantitative structure-activity relationships (QSAR) involving trans-2-Bromocyclopentanol derivatives?

- Multivariate regression or machine learning models can correlate substituent effects (e.g., electron-withdrawing groups) with biological activity. Data should be validated through bootstrapping or cross-validation, leveraging crystallographic data for 3D-QSAR alignment.

Tables for Key Data

| Parameter | Optimal Condition | Analytical Method | Reference |

|---|---|---|---|

| Stereochemical purity | >95.0% | Chiral HPLC, H NMR | |

| Reaction temperature | 0–5°C (kinetic control) | Cryostatic reactor setup | |

| Solvent for isolation | Ethyl acetate/hexane mix | Column chromatography | |

| Catalyst for Suzuki coupling | Pd(PPh) | LC-MS, C NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。